3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine
Description
3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with a molecular formula of C₁₁H₁₂BrN₃ (molecular weight: 266.14 g/mol). The compound features a pyrazole core substituted with a 2-bromophenyl group at position 3, an ethyl group at position 4, and an amine group at position 4. The ortho-bromine substituent on the phenyl ring introduces steric and electronic effects, while the ethyl group enhances lipophilicity compared to smaller alkyl substituents.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-(2-bromophenyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
RWYQCVIIAOHGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with ethylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Domino Cyclization with Arylglyoxals
Pyrazol-5-amines undergo multicomponent domino reactions with arylglyoxals to form fused heterocycles. For example:
-
Reagents : Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone), p-TsOH (acid catalyst), DMF solvent, microwave irradiation (120°C, 20–25 min).
-
Mechanism :
-
Protonation of arylglyoxal by p-TsOH, followed by dehydration and addition to pyrazol-5-amine to form intermediate A .
-
Intermolecular C═O addition generates allene intermediate E , which undergoes 6π electrocyclization to yield pyrazolo[3,4-b]pyridines (G ).
-
Intramolecular C═O addition and dehydration produce dipyrazolo-fused 1,7-naphthyridines (e.g., 3a in 62% yield) .
-
Example Reaction Conditions
| Substrate Ratio | Catalyst | Solvent | Temperature | Yield | Product Type |
|---|---|---|---|---|---|
| 1:1 (arylglyoxal:pyrazol-5-amine) | p-TsOH | DMF | 120°C (microwave) | 62–78% | Pyrazolo[3,4-b]pyridines |
The 2-bromophenyl substituent may influence regioselectivity by stabilizing intermediates through resonance or steric effects.
Oxidative Coupling Reactions
Pyrazol-5-amines participate in oxidative dehydrogenative couplings to form azo-linked derivatives:
-
Reagents : I₂, TBHP (tert-butyl hydroperoxide), K₂CO₃, EtOH (50°C, 3 h).
-
Mechanism :
The bromine substituent in 3-(2-bromophenyl)-4-ethyl-1H-pyrazol-5-amine could undergo analogous oxidative coupling, with potential for further functionalization via Suzuki–Miyaura cross-coupling (though not explicitly documented in sources).
Condensation with Carbonyl Derivatives
Pyrazol-5-amines condense with diketones or ketoesters to form pyrazolo-pyridine hybrids:
-
Reagents : Ethyl 2,4-dioxo-4-phenylbutanoate, acetic acid (solvent and catalyst).
-
Mechanism :
Key Structural Influence
The ethyl group at C4 enhances steric bulk, potentially slowing intermolecular steps but favoring intramolecular cyclization .
Formation of Macrocyclic Diazocanes
In reactions with excess pyrazol-5-amine (1:2 ratio), unusual [3 + 3 + 1 + 1] cyclizations yield 1,3-diazocanes:
-
Conditions : p-TsOH, DMF, microwave (120°C, 25 min).
-
Product : Dipyrazolo-fused 1,3-diazocanes (e.g., 4a in 34–78% yield) via intermolecular Michael addition and tautomerization .
The bromine substituent may direct electrophilic aromatic substitution in subsequent functionalization.
Biological Activity and Further Functionalization
While not a direct reaction, bromophenyl-substituted pyrazoles are pharmacologically relevant:
-
Cytotoxicity : Pyrazole analogs with bromophenyl groups exhibit IC₅₀ values as low as 10–39 µM against cancer cell lines (e.g., MCF-7) .
-
Enzyme Inhibition : Triphenylpyrazoles inhibit acetylcholinesterase (AChE, IC₅₀ = 66.37 nM) and α-glycosidase (IC₅₀ = 36.02 nM) .
Mechanistic Insights and Challenges
-
Electrophilic Sites : The C3 and C5 positions are nucleophilic, while the bromine at C2 may act as a leaving group in cross-coupling reactions.
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Steric Effects : The ethyl group at C4 hinders planarization during cyclization, favoring smaller rings (e.g., 5-membered pyrazoles over 8-membered diazocanes) .
-
Unresolved Selectivity : The exact role of bromine in directing regioselectivity remains underexplored in current literature.
Scientific Research Applications
3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine can be contextualized against analogous pyrazole-5-amine derivatives. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Comparison Points
Substituent Position and Electronic Effects :
- The ortho-bromine in 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine induces greater steric hindrance compared to para-brominated analogs (e.g., MK52 ). This may reduce rotational freedom and alter binding affinity in biological systems.
- Ethyl vs. Methyl/Isopropyl : The ethyl group at position 4 increases lipophilicity (logP ~2.5 estimated) compared to methyl (logP ~1.8) but is less bulky than isopropyl .
Pyrazole derivatives often employ cyclocondensation of hydrazines with diketones or nitriles .
Biological and Physical Properties :
- The para-bromophenyl analogs (e.g., 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine ) may exhibit stronger intermolecular interactions (e.g., halogen bonding) due to the linear alignment of the Br atom.
- Crystallography : Compounds like 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine have been structurally characterized via X-ray diffraction, revealing hydrogen-bonding networks involving the NH₂ group. Similar analyses for the target compound are lacking.
Applications and Availability :
- The target compound’s discontinued status contrasts with active analogs like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, which are studied for anticancer activity .
Biological Activity
The compound 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and data sources.
Synthesis of 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine
The synthesis of pyrazole derivatives typically involves reactions between hydrazine derivatives and carbonyl compounds. For 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine, the synthetic pathway often includes:
- Condensation Reaction : The initial step involves the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to yield the pyrazole ring.
- Amination : Further amination leads to the final product, 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine have shown promising results against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Derivatives | Varies (0.22 - 0.25 μg/mL) | Various pathogens |
The MIC values indicate strong potential for these compounds in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit cancer cell proliferation in vitro:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of growth |
| SiHa (Cervical Cancer) | 8 | Inhibition of growth |
| PC-3 (Prostate Cancer) | 12 | Inhibition of growth |
These findings suggest that derivatives like 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine could serve as lead compounds in anticancer drug development .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine | 61 - 85% | 76 - 93% |
These results highlight the potential of this compound in managing inflammatory diseases .
Case Study 1: Antitubercular Activity
A study focused on the antitubercular activity of pyrazole derivatives revealed that compounds similar to 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine exhibited significant inhibition against Mycobacterium tuberculosis strains. The study utilized BACTEC radiometric systems for evaluation, showing promising results comparable to standard treatments .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives with target proteins involved in disease pathways. For instance, docking simulations indicated that the compound could effectively bind to pantothenate synthetase, a target for tuberculosis treatment, suggesting its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:
- Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating (e.g., microwave-mediated reactions for pyrazole derivatives ).
- Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Optimization via factorial design (e.g., varying temperature, molar ratios, and catalyst loading) allows systematic identification of ideal conditions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer:
- X-ray crystallography provides unambiguous confirmation of regiochemistry and stereochemistry (e.g., single-crystal studies resolving dihedral angles and intermolecular interactions ).
- NMR spectroscopy : H and C NMR distinguish between tautomeric forms (e.g., NH proton signals at δ 10–12 ppm for pyrazole amines ).
- HPLC-MS ensures purity (>95%) and detects trace byproducts from bromophenyl substitution reactions .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Byproduct formation : Bromine displacement during alkylation may yield undesired regioisomers; controlled addition of ethylating agents (e.g., ethyl iodide) under inert atmosphere mitigates this .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates pyrazole derivatives from aromatic byproducts .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 3-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine?
Answer:
- Docking studies : Molecular docking into GPCRs (e.g., cannabinoid receptors) using software like AutoDock Vina identifies potential binding modes .
- QSAR modeling : Correlate substituent effects (e.g., bromine electronegativity, ethyl group hydrophobicity) with bioactivity datasets (e.g., antifungal IC values ).
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and reactivity .
Q. How should researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?
Answer:
- Meta-analysis : Compare datasets across studies, accounting for assay variability (e.g., cell lines, incubation times ).
- Dose-response validation : Reproduce conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing ).
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing bromine with chlorine) to isolate substituent effects .
Q. What experimental strategies can elucidate the mechanism of action in neuropharmacological studies?
Answer:
- Radioligand binding assays : Quantify affinity for CNS targets (e.g., serotonin receptors) using H-labeled ligands .
- Calcium imaging : Monitor intracellular Ca flux in neuronal cultures to assess receptor activation/inhibition .
- Knockout models : Compare wild-type and receptor-deficient animals to confirm target specificity .
Q. How can reaction kinetics and thermodynamics be studied for pyrazole ring formation?
Answer:
- In situ FTIR : Track hydrazine-ketone condensation in real time to derive rate constants .
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during cyclization .
- Transition state analysis : Use computational tools (e.g., Gaussian) to model energy barriers for ring closure .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| X-ray crystallography | Structural validation | |
| Factorial design | Reaction optimization | |
| QSAR modeling | Bioactivity prediction | |
| Radioligand assays | Target engagement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
